molecular formula C6BrF11 B051381 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane CAS No. 125112-68-7

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane

Cat. No. B051381
CAS RN: 125112-68-7
M. Wt: 360.95 g/mol
InChI Key: WODMJKXUZQZFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is a chemical compound with the molecular formula C6BrF11 and a molecular weight of 360.95 . It is a specialty product used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane consists of a cyclopentane ring with one bromine atom and eleven fluorine atoms attached . The exact arrangement of these atoms could not be determined from the search results.

Scientific Research Applications

Conformational Analysis of Substituted Cyclopentanes

Research on substituted cyclopentanes, which includes compounds like 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane, involves studying their conformations using spectroscopic methods. These studies are crucial for understanding the structural and chemical properties of these compounds (Steyn & Sable, 1971).

Thermodynamic Properties

Investigations into the heat capacities of similar compounds, such as 1-bromoperfluorooctane, provide insights into their thermodynamic properties. This research is fundamental for applications in material science and chemistry (Varushchenko, Druzhinina, & Sorkin, 1997).

Synthetic Applications in Organic Chemistry

Studies have shown that similar cyclopentane derivatives are used as intermediates in the synthesis of various organic compounds. These applications are significant in developing new synthetic routes for complex molecules (Wiberg, McMurdie, McClusky, & Hadad, 1993).

Applications in Fluorinated Building Blocks

Research into derivatives of cyclopentane, such as 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid, demonstrates their use as platforms for developing bifunctional cyclic trifluoromethyl building blocks. These are crucial in pharmaceuticals, agrochemicals, and material industries (Grellepois, Kikelj, Coia, & Portella, 2012).

Electrochemical Studies

Electrochemical reduction studies of similar dihalopentanes have provided insights into the synthesis of cyclopentane and other related compounds, which can be fundamental for understanding and developing new electrochemical synthetic methods (Pritts & Peters, 1994).

Insights into Reaction Mechanisms

Research into the palladium-catalyzed trimethylenemethane cycloaddition of olefins activated by the trifluoromethyl group provides valuable insights into reaction mechanisms involving cyclopentanes. This knowledge is essential for advancing synthetic chemistry (Trost & Debien, 2015).

Safety and Hazards

1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF11/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODMJKXUZQZFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338639
Record name 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane

CAS RN

125112-68-7
Record name 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125112-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125112-68-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.